molecular formula C17H14FN3O2 B7532147 N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide

Cat. No. B7532147
M. Wt: 311.31 g/mol
InChI Key: HGUJPLVJHNCGPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide, also known as FIIN-3, is a small molecule inhibitor that has been widely used in scientific research for the past few years. This compound has shown promising results in inhibiting the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide involves the inhibition of FGFR4 kinase activity. FGFR4 is a transmembrane receptor tyrosine kinase that is involved in cell growth, differentiation, and survival. When activated, FGFR4 phosphorylates downstream signaling proteins, leading to the activation of various cell signaling pathways. N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide binds to the ATP-binding pocket of FGFR4, preventing the kinase from phosphorylating downstream signaling proteins. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide inhibits the growth and proliferation of cancer cells, while sparing normal cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide inhibits the growth of tumors in mouse models of cancer. Additionally, N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide has been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.

Advantages and Limitations for Lab Experiments

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of FGFR4 kinase activity, which makes it a valuable tool for studying the role of FGFR4 in cancer cells. It has also been shown to have minimal toxicity in vitro and in vivo, which makes it a safe compound to use in lab experiments. However, there are also some limitations to using N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide. It is a small molecule inhibitor, which means that it may not be effective in targeting FGFR4 in all types of cancer cells. Additionally, the synthesis of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide is a complex and time-consuming process, which may limit its availability and use in some labs.

Future Directions

There are several future directions for the use of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide in scientific research. One potential direction is to study the role of FGFR4 in other types of cancer cells, such as breast and lung cancer. Another potential direction is to combine N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. Additionally, there is a need to develop more potent and selective inhibitors of FGFR4 kinase activity, which may have better efficacy and fewer side effects than N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide. Overall, N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide has shown promising results in inhibiting the growth and proliferation of cancer cells, and it is a valuable tool for studying the role of kinases in cancer.

Synthesis Methods

The synthesis of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide involves a series of chemical reactions that require expertise in organic chemistry. The first step involves the conversion of 3-fluoro-4-nitrophenylacetic acid to 3-fluoro-4-nitrobenzyl alcohol, which is then treated with imidazole to obtain 3-fluoro-4-imidazol-1-ylbenzyl alcohol. This compound is then reacted with 2-hydroxybenzoyl chloride to obtain N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide. The synthesis of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide is a complex and time-consuming process, but it has been optimized to produce high yields of the compound.

Scientific Research Applications

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide has been extensively used in scientific research to study the role of kinases in cancer cells. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation has been linked to the development and progression of cancer. N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide has been shown to selectively inhibit the activity of a specific kinase called FGFR4, which is overexpressed in many types of cancer cells. The inhibition of FGFR4 by N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide leads to the suppression of cancer cell growth and proliferation, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c18-14-9-12(5-6-15(14)21-8-7-19-11-21)10-20-17(23)13-3-1-2-4-16(13)22/h1-9,11,22H,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUJPLVJHNCGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=C(C=C2)N3C=CN=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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